molecular formula C24H27N5O3 B15105482 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B15105482
M. Wt: 433.5 g/mol
InChI Key: USUVSMCMPITSBE-UHFFFAOYSA-N
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Description

7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of methanesulfonic acid under reflux in methanol, followed by further steps to introduce the desired substituents . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one include other indole derivatives with similar structural features. Some examples are:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

7,8-dimethoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]pyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C24H27N5O3/c1-26-20-14-22(32-3)21(31-2)13-18(20)19-15-25-29(24(30)23(19)26)16-27-9-11-28(12-10-27)17-7-5-4-6-8-17/h4-8,13-15H,9-12,16H2,1-3H3

InChI Key

USUVSMCMPITSBE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)C5=CC=CC=C5)OC)OC

Origin of Product

United States

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